5-Bromo-2-iodo-3-methoxypyrazine

Descripción

Overview of Pyrazine (B50134) Derivatives in Academic Research

Pyrazine scaffolds are fundamental building blocks in organic synthesis, serving as versatile frameworks for the construction of more complex molecules. tandfonline.comresearchgate.net Their inherent aromaticity and the presence of two nitrogen atoms in a 1,4-orientation provide a unique electronic and structural profile that has been exploited in the development of new materials and bioactive compounds. tandfonline.commdpi.com The pyrazine ring can participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. tandfonline.comtandfonline.com This reactivity allows for the extensive functionalization of the pyrazine nucleus, leading to a diverse array of derivatives with tailored properties. mdpi.com

Pyrazines belong to the family of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. britannica.com Specifically, they are a type of diazine, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.com This structural feature imparts distinct chemical characteristics to pyrazines compared to their carbocyclic analog, benzene, and other nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine. britannica.comresearchgate.net The presence of the nitrogen atoms makes the pyrazine ring electron-deficient, influencing its reactivity towards electrophiles and nucleophiles. nih.gov This electronic nature is central to their role in the broader field of heterocyclic chemistry, where they are often used as key intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Contextualization of 5-Bromo-2-iodo-3-methoxypyrazine within Halogenated Pyrazines

Among the vast array of pyrazine derivatives, halogenated pyrazines represent a particularly important subclass. The introduction of halogen atoms onto the pyrazine ring significantly modifies its electronic properties and provides reactive handles for further chemical modifications.

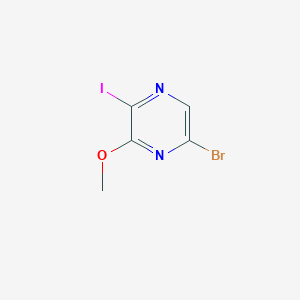

This compound is a polysubstituted pyrazine derivative. Its core structure is the pyrazine ring, which is functionalized with three different substituents: a bromine atom at position 5, an iodine atom at position 2, and a methoxy (B1213986) group at position 3. sigmaaldrich.comuni.lu

Below is a table summarizing the key structural information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 476622-89-6 |

| Molecular Formula | C₅H₄BrIN₂O |

| Molecular Weight | 314.91 g/mol |

| SMILES | COC1=NC(=CN=C1I)Br |

| InChI | 1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 |

| InChIKey | NUOPFUYHRPYSNY-UHFFFAOYSA-N |

Data sourced from multiple providers. sigmaaldrich.comuni.luscbt.comsigmaaldrich.com

The presence of two different halogen atoms (bromine and iodine) in this compound is of significant synthetic importance. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective transformations. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. rsc.org This difference in reactivity enables chemists to perform sequential, site-selective modifications, introducing different functional groups at the 2- and 5-positions of the pyrazine ring. rsc.org This stepwise functionalization is a powerful strategy for the convergent synthesis of complex molecules, where different fragments are brought together in a controlled manner. The ability to perform selective cross-coupling reactions is a key driver for the use of multi-halogenated heterocycles like this compound in medicinal chemistry and materials science. nih.govchemrxiv.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-iodo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOPFUYHRPYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457072 | |

| Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476622-89-6 | |

| Record name | 5-BROMO-2-IODO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Iodo 3 Methoxypyrazine

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for the formation of carbon-carbon bonds. For halogenated pyrazines, these reactions typically proceed through a catalytic cycle involving a palladium complex. The mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition in Halogenated Pyrazines

The catalytic cycle is initiated by the oxidative addition of the halogenated pyrazine (B50134) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, resulting in the formation of a square planar palladium(II) species. youtube.com In this process, the oxidation state of the palladium increases from 0 to +2. youtube.comcapes.gov.br

For a dihalogenated substrate like 5-bromo-2-iodo-3-methoxypyrazine, the oxidative addition can, in principle, occur at either the carbon-iodine (C-I) or the carbon-bromine (C-Br) bond. The relative bond strength (C-Br > C-I) dictates that the weaker C-I bond will preferentially undergo cleavage. This chemoselectivity is a crucial aspect of its reactivity (see Section 3.2.1). The general mechanism for non-polar reactants involves a concerted, cis-addition pathway where the bond breaking and formation occur simultaneously. youtube.comyoutube.com

Transmetalation and Reductive Elimination Steps

Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In the context of a Suzuki-Miyaura reaction, this involves the transfer of an organic group (R') from an organoboron reagent (e.g., a boronic acid) to the palladium center, displacing the halide (X). This step typically requires the presence of a base to activate the organoboron compound.

The resulting diorganopalladium(II) complex then undergoes the final step of the catalytic cycle: reductive elimination. In this step, the two organic groups (the pyrazinyl group and the transferred R' group) couple and are expelled from the palladium coordination sphere, forming the new C-C bond. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The ligands must typically be cis to one another for reductive elimination to occur. youtube.com

The cycle can be summarized in the following table:

| Step | Description | Reactants | Products |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Halogen bond, increasing the palladium oxidation state. | This compound, Pd(0) complex | (5-Bromo-3-methoxypyrazin-2-yl)palladium(II) iodide complex |

| Transmetalation | Transfer of an organic group from a second reagent (e.g., organoboron) to the palladium complex. | (5-Bromo-3-methoxypyrazin-2-yl)palladium(II) iodide complex, Organoboron reagent (R'-B(OH)₂) | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of a new C-C bond between the two organic ligands and regeneration of the Pd(0) catalyst. | Diorganopalladium(II) complex | 2-Substituted-5-bromo-3-methoxypyrazine, Pd(0) complex |

Chemoselectivity in Polyhalogenated Pyrazines

The presence of two different halogen atoms on the pyrazine ring introduces the concept of chemoselectivity, where a reagent preferentially reacts with one functional group over another. In this compound, the key selective transformation is the palladium-catalyzed cross-coupling, which exploits the different reactivities of the C-I and C-Br bonds.

Preferential Reactivity of Different Halogen Atoms (Iodine vs. Bromine)

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the halogen. The reactivity order for halogens is generally I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the corresponding carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the palladium catalyst.

Therefore, in this compound, cross-coupling reactions can be selectively performed at the C-2 position (attached to iodine) while leaving the C-5 position (attached to bromine) intact. rsc.org This allows for a stepwise functionalization of the pyrazine ring. First, a substituent can be introduced at the C-2 position via a reaction involving the iodo group. Subsequently, a different functional group can be introduced at the C-5 position by targeting the bromo group under potentially more forcing reaction conditions. The greater reactivity of chlorine over bromine and iodine is also a known trend. nagwa.comyoutube.comquora.com

| Halogen | Position on Pyrazine Ring | Relative Bond Strength | Reactivity in Oxidative Addition |

| Iodine (I) | C-2 | Weaker | Higher |

| Bromine (Br) | C-5 | Stronger | Lower |

Electronic Effects of the Methoxy (B1213986) Group on Reactivity

The methoxy group (-OCH₃) at the C-3 position exerts a significant electronic influence on the pyrazine ring and its reactivity. This influence is a combination of two opposing effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative and withdraws electron density from the pyrazine ring through the sigma bond. vaia.com This effect deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

Advanced Spectroscopic and Structural Characterization in Pyrazine Research

X-ray Crystallography of Pyrazine (B50134) Derivatives

There is no publicly available X-ray crystallography data for 5-Bromo-2-iodo-3-methoxypyrazine. This includes a lack of information on single crystal X-ray diffraction studies, which would be essential for determining the precise three-dimensional arrangement of the atoms within the crystal lattice. Consequently, critical parameters such as bond lengths, bond angles, and dihedral angles for this specific molecule remain uncharacterized in the public domain. Furthermore, any analysis of intermolecular interactions, such as hydrogen bonding or halogen bonding, which are crucial for understanding the solid-state behavior of the compound, cannot be performed without these foundational crystallographic studies.

Mass Spectrometry (MS) Applications in Pyrazine Analysis

Similarly, while mass spectrometry is used to confirm the molecular weight of this compound during its synthesis, detailed high-resolution mass spectrometry (HRMS) data or fragmentation analysis is not available in the public literature. nii.ac.jpgoogle.com Such data would be invaluable for confirming the elemental composition and for understanding the fragmentation pathways of the molecule under mass spectrometric conditions, providing further structural insights.

Applications in Medicinal Chemistry and Materials Science

5-Bromo-2-iodo-3-methoxypyrazine as a Synthetic Intermediate.bocsci.com

The utility of this compound in organic synthesis stems from the differential reactivity of its bromine and iodine atoms. This allows for selective chemical transformations, making it a valuable building block for creating intricate molecular structures.

Building Block for Complex Molecules.bocsci.com

As a heterocyclic building block, this compound provides a core scaffold for the synthesis of more complex molecules. The pyrazine (B50134) ring itself is a key component in many biologically active compounds. The presence of the bromo and iodo groups offers regioselective control during cross-coupling reactions, enabling the sequential introduction of different functional groups. This step-wise functionalization is crucial for assembling elaborate molecular frameworks with precise atomic arrangements.

Precursor for Bioactive Compounds.nih.govnih.gov

This pyrazine derivative serves as a precursor for a variety of bioactive compounds. nih.govnih.gov The pyrazine nucleus is a recognized pharmacophore, and its derivatives have been extensively studied for their therapeutic potential. nih.gov By modifying the core structure of this compound, chemists can generate libraries of novel compounds for biological screening. For instance, the triazolopyrazine core, which can be synthesized from pyrazine precursors, has been identified as an active pharmacodynamic structure in certain classes of inhibitors. nih.gov

Design and Synthesis of Novel Pharmacophores

The development of new drugs often relies on the design and synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The pyrazine scaffold is a key element in many such designs.

Enzyme Inhibitors Incorporating Pyrazine Moieties.nih.gov

Pyrazine-based structures are prominent in the development of enzyme inhibitors, particularly protein kinase inhibitors. nih.gov These inhibitors play a crucial role in regulating cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov The pyrazine ring can be found in several potent and selective kinase inhibitors that have advanced to clinical trials. nih.gov

Potential in Cancer Experimental Drugs.nih.gov

The pyrazine framework is a key feature in the design of experimental cancer drugs. For example, derivatives like nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two important targets in cancer therapy. nih.gov The synthesis of these complex molecules can utilize pyrazine-based starting materials. Research has shown that introducing a triazolo[4,3-a]pyrazine core can enhance the antitumor effects of the target compounds, indicating its value as an active pharmacophore. nih.gov

Anti-proliferative Activity of Pyrazole-Fused Pyrazines.nih.gov

The fusion of a pyrazole (B372694) ring to a pyrazine core can lead to compounds with significant anti-proliferative activity. Pyrazole derivatives themselves are known to possess a wide range of biological activities, including anticancer properties. nih.govmdpi.com The combination of these two heterocyclic systems can result in synergistic effects, leading to enhanced potency. Studies on various pyrazole-containing compounds have demonstrated their ability to inhibit cancer cell growth, with some exhibiting IC50 values in the micromolar and even nanomolar range against various cancer cell lines. nih.gov For instance, certain pyrazole-containing diarylureas and diarylamides have shown potent antiproliferative activity against a broad panel of cancer cell lines. nih.gov

Development of Functional Materials

The pyrazine ring is a sought-after component in functional materials due to its electron-deficient nature, which imparts desirable electronic and photophysical properties. The strategic placement of nitrogen atoms within the aromatic framework stabilizes frontier molecular orbitals and enhances electron affinity. rsc.org this compound is an ideal starting material for incorporating this valuable moiety into larger, more complex systems.

Conjugated Polymers and Oligomers Incorporating Pyrazines

The integration of pyrazine units into conjugated polymers is a key strategy for creating n-type (electron-transporting) organic semiconductors. These materials are essential for applications in organic electronics, such as transistors, sensors, and energy storage devices. rsc.orgresearchgate.net Pyrazinacenes, which are composed of linearly fused pyrazine rings, represent a class of stable n-type materials capable of multi-electron reduction. rsc.org

The synthesis of such polymers often relies on condensation polymerization reactions. However, creating high molecular weight pyrazine-based polymers has been challenging due to a lack of suitable monomers. rsc.org Recent breakthroughs have demonstrated successful polymerization using novel synthetic strategies, such as the dehydrohalogenation polymerization of pyrazinacene monomers with HgCl₂, to yield high molecular weight organometallic conjugated polymers. rsc.org Another innovative approach involves a synchronized pyrazine construction and polymerization from vinyl azides under metal-free conditions, which has been used to create water-soluble conjugated polymers (WSCPs) with strong fluorescence properties. acs.orgacs.org

The compound this compound, with its two distinct halogen leaving groups, is well-suited for cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) which are fundamental to the synthesis of conjugated polymers. The differential reactivity of the C-I and C-Br bonds allows for stepwise and controlled chain growth, enabling the precise construction of complex polymer backbones.

Table 1: Properties of Pyrazine-Based Conjugated Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Pyrazinacene Polymers | Dehydrohalogenation polymerization | n-type material, multi-electron reduction, ionochromism. rsc.org | Electrochemical transistors, catalysis, sensors. researchgate.net |

| Water-Soluble Conjugated Polymers (WSCPs) | Synchronized pyrazine construction and polymerization | Good water solubility, high fluorescence intensity. acs.org | Biosensing, bio-imaging. acs.org |

| Pentacene-based Polymers | Various coupling reactions | Air-stable, solution-processable, overcome limitations of small molecules. rsc.org | Organic electronics, optoelectronics. rsc.org |

Pyrazine-Functionalized Calixarenes for Molecular Recognition

Calixarenes are macrocyclic compounds that act as versatile scaffolds in supramolecular chemistry. rsc.orgmdpi.com Their well-defined, three-dimensional cavities can be functionalized with specific ligating groups to create highly selective hosts for ions and neutral molecules. researchgate.netnih.gov This "host-guest" recognition capability is central to their use in chemical sensing, separation processes, and drug delivery. rsc.orgnih.gov

Functionalizing the calixarene (B151959) platform with pyrazine-containing arms produces powerful extractants, particularly for metal ions. The nitrogen atoms in the pyrazine ring act as soft donor sites, which are effective for binding specific metal cations. The synthesis of these materials typically involves attaching the pyrazine moieties to the calixarene base via palladium-catalyzed cross-coupling reactions. rsc.org Given its reactive halogen sites, this compound could serve as a key intermediate in the synthesis of these pyrazine-based ligating arms.

Pyrazine-functionalized calix nih.govarenes have demonstrated significant efficacy in the extraction of metal ions from acidic solutions, a condition relevant to nuclear waste remediation. rsc.org These ligands show a high affinity for certain trivalent actinides, such as americium (Am³⁺), and can separate them from lanthanides like europium (Eu³⁺). utwente.nl

Studies have shown that calix nih.govarenes functionalized with four pyrazine arms bearing diphenyl phosphoryl groups exhibit high stability constants for their complexes with Eu³⁺. nih.gov The extraction efficiency is significantly influenced by the functional groups on the pyrazine arms and the conformational rigidity of the calixarene scaffold. rsc.orgnih.gov For instance, phosphorylpyrazine-bearing calixarenes are highly resistant to acid and show a strong affinity for americium. rsc.org The extraction can be further enhanced by a synergistic system involving an auxiliary ligand like chlorinated cobalt dicarbollide. rsc.org

Table 2: Americium (Am) Extraction Data for Pyrazine-Functionalized Calix nih.govarenes

| Extractant | Diluent | Aqueous Phase | DAm Value | Reference |

|---|---|---|---|---|

| Phosphorylpyrazine-bearing calix nih.govarene (17) | Nitrobenzene | 3 M HNO₃ | ~25 | rsc.org |

| Phosphorylpyrazine-bearing calix nih.govarene (17) + CCD | Nitrobenzene | 3 M HNO₃ | ~75 | rsc.org |

| Phosphorylpyrazine-bearing calix nih.govarene (L-6) | [C₄mim][NTf₂] | 3 M HNO₃ | ~1000 | utwente.nl |

| Carbamoyl dioctyl-functionalized calix nih.govarene (L-2) | [C₄mim][NTf₂] | 3 M HNO₃ | <1 | utwente.nl |

DAm represents the distribution ratio for Americium. CCD is the chlorinated cobalt dicarbollide anion. [C₄mim][NTf₂] is an ionic liquid.

Computational Studies and Theoretical Predictions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work in materials science and drug discovery. For a molecule like this compound, theoretical methods can elucidate its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations in Pyrazine Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In pyrazine chemistry, DFT calculations are employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org

DFT studies have been crucial in understanding the properties of pyrazine-based materials. For example, DFT-B3LYP simulations combined with electrochemical studies helped to elucidate how the reduced pyrazine ring in pyrazinacene polymers promotes π-conjugation. rsc.org DFT has also been used to study the excited states of pyrazine, providing insights into its photophysical behavior. nih.govacs.org Furthermore, calculations can predict the vertical electron affinities of pyrazine and its halo derivatives, which is essential for understanding their behavior upon electron impact. mostwiedzy.pl For a compound like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT has been used to perform vibrational assignments and analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. chemrxiv.org Such computational analysis of this compound would provide valuable predictions of its reactivity and suitability for various synthetic applications.

Molecular Docking Studies (if applicable to specific derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for screening virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential drug candidates. nih.govjetir.org

Numerous studies have reported the use of molecular docking to evaluate the potential of pyrazine derivatives as therapeutic agents. For instance, pyrazine-thiazolidinone hybrids have been docked against the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) to rationalize their activity against dormant tuberculosis. nih.gov In other work, pyrazine sulfonamide derivatives were docked into the active site of L,D-transpeptidase-2 of M. tuberculosis to explore their potential as antibacterial agents. jetir.org Similarly, pyrazine-containing 1,3,4-oxadiazoles were evaluated via docking against lumazine (B192210) synthase of M. tuberculosis. nih.gov

Derivatives synthesized from this compound could be subjected to such in silico docking studies. By computationally screening these derivatives against various validated drug targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and most promising therapeutic potential, thereby accelerating the drug discovery process.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Pyrazine (B50134) Functionalization

The functionalization of pyrazine rings is a cornerstone of heterocyclic chemistry, and the development of novel catalytic systems is paramount for accessing new chemical space. rsc.org For a substrate like 5-bromo-2-iodo-3-methoxypyrazine, with its distinct reactive sites, the exploration of advanced catalytic methods offers significant potential.

Future research will likely focus on moving beyond classical palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are traditionally used for pyrazine functionalization. rsc.orgnih.gov While effective, these methods often require harsh conditions. Emerging areas include:

Photochemical and Organocatalytic Methods: Visible-light photocatalysis and metal-free organocatalysis represent a paradigm shift towards milder and more sustainable reaction conditions. acs.org Research into dithiophosphoric acid-based catalysts, for example, has shown promise for the functionalization of pyridines via pyridinyl radicals. acs.org Adapting such systems for pyrazines could enable the selective activation of C-H bonds, offering a new way to introduce functional groups without pre-functionalized starting materials.

Transition Metal Catalysis for C-H Activation: Direct C-H functionalization is a highly atom-economical strategy. Developing catalysts, potentially based on iridium or rhodium, that can selectively target a specific C-H bond on the pyrazine ring of this compound, while leaving the bromo and iodo groups intact for subsequent reactions, would be a significant breakthrough.

Dual-Catalyst Systems: Combining different types of catalysts—such as a transition metal catalyst with a photocatalyst—can unlock new reaction pathways. This could be used to perform sequential, one-pot modifications of the pyrazine core, enhancing synthetic efficiency. For instance, one catalyst could facilitate a coupling reaction at the iodine position, while another enables functionalization at the bromine site under different conditions.

The replacement of pyridine (B92270) with pyrazine in molecular cobalt catalysts has already been shown to significantly impact electrochemical properties for hydrogen generation, indicating that the electronic nature of the pyrazine ring is crucial for catalytic activity. mdpi.comnih.gov This principle can be extended to the design of new ligands and catalysts for organic synthesis. mdpi.com

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry necessitates the development of more environmentally benign synthetic methods. nih.gov The synthesis of complex molecules like this compound and its derivatives is an area ripe for innovation in sustainability.

Key avenues for future research include:

One-Pot Syntheses: Classical routes for preparing substituted pyrazines often involve multiple steps with poor yields and tedious work-up procedures. tandfonline.com Designing one-pot procedures, where multiple transformations occur in a single reaction vessel, can significantly reduce waste, energy consumption, and cost. A greener approach for pyrazine synthesis has been reported involving the condensation of 1,2-diketones with 1,2-diamines, which is considered a more straightforward route. tandfonline.com

Use of Green Solvents and Catalysts: Future syntheses should aim to replace hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govrsc.org Furthermore, employing recyclable catalysts, such as solid-supported metal catalysts or organocatalysts, aligns with the principles of green chemistry. nih.gov

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Multicomponent reactions, which combine three or more reactants in a single step, are particularly effective in achieving high atom economy and are a promising direction for the synthesis of pyrazole (B372694) and, by extension, pyrazine derivatives. nih.gov

By focusing on these principles, the synthesis of this compound and its downstream products can become more efficient and environmentally responsible.

Targeted Synthesis of Pyrazine Derivatives with Enhanced Biological Activities

Pyrazine derivatives are a well-established class of pharmacophores found in numerous biologically active compounds and approved drugs. tandfonline.comlifechemicals.comresearchgate.net They exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The this compound scaffold is an excellent starting point for creating new libraries of compounds for drug discovery.

Future research in this area should be directed towards:

Structure-Activity Relationship (SAR) Studies: The bromo, iodo, and methoxy (B1213986) groups on the pyrazine ring can be systematically replaced with other functionalities to probe how these changes affect biological activity. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, creating a diverse set of derivatives for screening. For example, coupling reactions can be performed at the more reactive iodine position, followed by a different transformation at the bromine site.

Hybrid Molecule Design: A promising strategy in drug discovery is the creation of hybrid molecules that combine the pyrazine core with other known bioactive pharmacophores, such as natural products like cinnamic acid or coumarin (B35378). nih.govmdpi.com This approach can lead to derivatives with enhanced potency and novel mechanisms of action. nih.gov For instance, pyrazine-containing coumarin derivatives have shown significant antifungal and antiparasitic activities. mdpi.com

Kinase Inhibitors: Pyrrolopyrazine derivatives, which share a fused heterocyclic structure, have shown significant activity as kinase inhibitors, a crucial target in oncology. researchgate.net By modifying this compound to create analogous structures, it may be possible to develop novel and selective kinase inhibitors for cancer therapy.

The ultimate goal is to leverage the unique substitution pattern of this compound to design and synthesize new chemical entities with superior therapeutic profiles.

Advanced Applications in Niche Fields

Beyond pharmaceuticals, the unique electronic and structural properties of pyrazines make them attractive for applications in materials science and other advanced fields. lifechemicals.com The functional groups on this compound provide handles for incorporating this unit into larger, functional systems.

Emerging research could explore:

Organic Electronics: Pyrazine-based polymers are of great interest for their potential use in optical and photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring can be exploited to create low-bandgap π-conjugated polymers suitable for organic solar cells or light-emitting diodes (OLEDs). The bromo and iodo substituents on the starting molecule are ideal anchor points for polymerization reactions.

Coordination Polymers and Frameworks: Pyrazine and its derivatives can act as ligands to form coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials can have interesting photoluminescent, magnetic, or porous properties, with applications in sensing, gas storage, and catalysis. mdpi.com The nitrogen atoms of the pyrazine ring and potentially the methoxy group of this compound could coordinate with metal ions to form novel, functional materials.

Ligands for Catalysis: Functionalized pyrazines can serve as ligands that modify the activity and selectivity of metal catalysts. rsc.org As demonstrated in hydrogen generation catalysis, the electronic properties of the pyrazine ring directly influence the performance of the metal center. mdpi.com Synthesizing novel ligands from this compound could lead to catalysts with improved performance for a variety of chemical transformations.

By thinking beyond traditional applications, researchers can unlock the full potential of this compound as a building block for the next generation of advanced materials.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of iodine substituents.

How do the electronic properties of bromine, iodine, and methoxy substituents influence reactivity?

Advanced Research Question

- Bromine/Iodo : Act as electron-withdrawing groups (EWGs), activating the pyrazine ring for nucleophilic substitution at adjacent positions. Iodo groups are more reactive than bromo in cross-couplings (e.g., Suzuki, Sonogashira) due to weaker C–I bonds .

- Methoxy : An electron-donating group (EDG) via resonance, directing electrophiles to meta/para positions. This steric and electronic profile complicates regioselectivity in further functionalization .

Q. Experimental Validation :

- Compare reaction outcomes (e.g., Suzuki coupling yields) using this compound vs. analogs with Cl or F substituents .

What purification challenges arise due to the compound’s halogen-rich structure?

Basic Research Question

- Solubility Issues : Low solubility in polar solvents due to halogen content; use DCM/THF for chromatography.

- Byproduct Formation : Iodine may undergo elimination under high-temperature conditions. Monitor via LC-MS.

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to avoid co-precipitation of halogenated impurities .

How is this compound characterized spectroscopically?

Basic Research Question

- ¹H NMR : Methoxy proton at δ 3.8–4.0 ppm; pyrazine ring protons as singlets (δ 8.2–8.5 ppm).

- ¹³C NMR : Iodo-substituted carbon at δ 90–100 ppm; Br-substituted carbon at δ 110–120 ppm.

- IR : C–O (methoxy) stretch at ~1250 cm⁻¹; C–Br/C–I stretches below 600 cm⁻¹ .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 329.85 (C₅H₄BrIN₂O).

How to resolve contradictions in reaction outcomes under varying conditions?

Advanced Research Question

- Case Study : Suzuki coupling with phenylboronic acid may yield:

- Product A : Iodo-substituted site reacts (Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C).

- Product B : Bromo-substituted site reacts (PdCl₂, Xantphos, CsF, 100°C).

- Resolution : Use DFT calculations to model transition states and identify dominant electronic/steric factors .

What role does this compound play in synthesizing fused heterocycles?

Advanced Research Question

Q. Methodology :

- Optimize cyclization conditions (e.g., microwave-assisted synthesis for reduced reaction time).

What are the stability and storage recommendations?

Basic Research Question

- Stability : Degrades under UV light (iodine loss); store in amber vials at –20°C.

- Incompatibilities : Avoid strong bases (e.g., NaOH) to prevent demethoxylation .

How to address regioselectivity in nucleophilic aromatic substitution?

Advanced Research Question

- Challenge : Competing substitution at Br vs. I sites.

- Strategy : Use bulky ligands (e.g., t-BuBrettPhos) to sterically block iodine, favoring bromine substitution .

- Validation : Compare regioselectivity using ¹H NMR kinetics studies .

Can computational modeling predict substituent effects on reactivity?

Advanced Research Question

- DFT/Molecular Orbital Analysis :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate transition states for cross-coupling reactions (e.g., using Gaussian 16) .

Outcome : Models align with experimental data showing iodine as the preferred site for Pd-catalyzed reactions.

What alternative routes exist for introducing iodine post-synthesis?

Advanced Research Question

- Metal-Halogen Exchange : React 5-Bromo-3-methoxypyrazine with LDA, then quench with I₂.

- Electrophilic Iodination : Use ICl in presence of AlCl₃ at –10°C to minimize di-iodination .

Trade-offs : Direct iodination during synthesis is more atom-economical but requires stringent temperature control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.